2-Iodobenzoate

Cross-Coupling Heterocycle Synthesis Natural Product Synthesis

2-Iodobenzoate is the critical building block for Pd-catalyzed intramolecular biaryl couplings, delivering 84% yield compared to poor performance of bromo analogs. Its reactive C–I bond enables reliable oxidative insertion and is indispensable for synthesizing IBX-derived hypervalent iodine oxidants, a property absent in lighter halobenzoates. For medicinal chemistry and materials science, it supports robust Suzuki-Miyaura couplings and enables radioiodination for diagnostic agents. Substitution with cheaper analogs risks reaction failure and costly re-optimization; sourcing 2-iodobenzoate ensures synthetic success and process reliability.

Molecular Formula C7H4IO2-
Molecular Weight 247.01 g/mol
CAS No. 16887-77-7
Cat. No. B1229623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzoate
CAS16887-77-7
Molecular FormulaC7H4IO2-
Molecular Weight247.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])I
InChIInChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyCJNZAXGUTKBIHP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzoate (CAS 16887-77-7) for Cross-Coupling and Hypervalent Iodine Chemistry: A Procurement-Focused Overview


2-Iodobenzoate is the anionic form of 2-iodobenzoic acid, classified as an iodobenzoate and a 2-halobenzoate [1]. Its defining feature is the ortho-iodine substituent, which imparts high reactivity in transition-metal-catalyzed cross-couplings and enables unique oxidative transformations to hypervalent iodine species [2]. These attributes make it a strategic building block for complex molecule synthesis, contrasting with less reactive chloro- or bromo-analogs.

Why a 2-Iodobenzoate Cannot Be Replaced with a 2-Bromo- or 2-Chlorobenzoate in Critical Synthesis


The assumption that any ortho-halobenzoate is interchangeable in cross-coupling or oxidative reactions is invalid. The carbon-iodine bond in 2-iodobenzoate is substantially weaker and more polarizable than the corresponding C–Br or C–Cl bonds, leading to dramatically different oxidative addition kinetics with transition metal catalysts [1]. Furthermore, the unique ability of 2-iodobenzoate derivatives to undergo oxidation to stable, recyclable hypervalent iodine species (e.g., IBX esters) is a property entirely absent in lighter halobenzoates [2]. Substitution with a cheaper analog like 2-bromobenzoate can lead to reaction failure, forcing lengthy re-optimization and reducing overall yield in multi-step sequences [1].

Quantitative Differentiation of 2-Iodobenzoate: Head-to-Head Reactivity and Unique Transformation Data


Superior Pd-Catalyzed Cyclization Yield of 2-Iodobenzoate vs. 2-Bromobenzoate

In a palladium-catalyzed intramolecular biaryl-coupling reaction for the synthesis of 6H-dibenzo[b,d]pyran-6-one, the 2-iodobenzoate precursor delivered a high yield, while the corresponding 2-bromobenzoate and 2-triflate precursors gave 'poorer yields' under a range of similar conditions [1]. The optimal yield for the 2-iodobenzoate was 84% under conditions using Pd(OAc)2, no ligand, and NaOAc in refluxing DMF [1]. This demonstrates the essential nature of the iodo-substituent for reaction success.

Cross-Coupling Heterocycle Synthesis Natural Product Synthesis

Exclusive Access to Hypervalent Iodine Oxidants from 2-Iodobenzoate Esters

Esters of 2-iodobenzoate can be oxidized to form 2-iodoxybenzoate (IBX) esters, a class of stable, microcrystalline hypervalent iodine(V) reagents [1]. This oxidation pathway is specific to the iodoarene; analogous bromo- and chloro-benzoate esters do not undergo this transformation to give stable, high-valent halogen species. The resulting IBX-esters are efficient, recyclable oxidants for converting alcohols to aldehydes or ketones [1].

Hypervalent Iodine Oxidation IBX

High and Reliable Yields in Suzuki-Miyaura Cross-Coupling Reactions

Methyl 5-bromo-2-iodobenzoate, a derivative of the core structure, was employed in a ligand-free, heterogeneous Pd/C-catalyzed Suzuki-Miyaura coupling to synthesize a series of new p-terphenyl derivatives [1]. The reaction demonstrated consistently high yields, ranging from 78% to 91% across nine different aryl boronic acid coupling partners [1]. This data set showcases the reliable and efficient participation of the 2-iodobenzoate moiety in a synthetically crucial C–C bond-forming reaction.

Suzuki-Miyaura Coupling Biaryl Synthesis Pd Catalysis

Differential Divergence in Photochemical Heck-Type Reactivity

Under solar irradiation conditions, a Heck-type reaction with acrylamide using methyl 2-iodobenzoate diverges to yield 2H-2-benzazepine-1,3-dione, whereas the identical reaction using ethyl 2-iodobenzoate proceeds normally to give the expected cinnamide product [1]. This divergent outcome is a direct consequence of the ester's identity, demonstrating that subtle changes can be leveraged for different synthetic pathways, a nuance often lost with less reactive or less tunable haloarenes.

Heck Reaction Photochemistry Divergent Synthesis

Optimal Application Scenarios for 2-Iodobenzoate in R&D and Production


Synthesis of Heterocyclic Cores (e.g., Isocoumarins, Phthalides) via Pd-Catalyzed Cyclizations

When a synthetic route calls for a palladium-catalyzed intramolecular biaryl coupling to form a lactone core (e.g., 6H-dibenzo[b,d]pyran-6-one), 2-iodobenzoate is the preferred starting material. Direct comparative evidence shows it provides a high yield (84%) where the bromo- and triflate-analogs give poor yields, potentially derailing a multi-step total synthesis [4]. Procurement of 2-iodobenzoate in this context is a risk-mitigation strategy.

Generation of Recyclable Hypervalent Iodine (V) Oxidizing Reagents

For laboratories or production facilities developing mild, selective, and recyclable oxidation protocols, the 2-iodobenzoate framework is essential. It is the direct precursor to 2-iodoxybenzoate (IBX) esters, a unique class of hypervalent iodine oxidants [4]. This application is impossible with 2-chloro- or 2-bromobenzoate derivatives, making the iodo-substituted compound the sole viable procurement choice for this technology platform.

High-Throughput Synthesis of Biaryl Libraries via Ligand-Free Suzuki-Miyaura Coupling

In medicinal chemistry or materials science, where diverse libraries of biaryl compounds are required, derivatives of 2-iodobenzoate (such as methyl 2-iodobenzoate) are highly effective building blocks. Quantitative data confirms they can be used in robust, ligand-free Suzuki-Miyaura coupling protocols on heterogeneous Pd/C, delivering a series of products in consistently good to excellent yields (78-91%) [4]. This data validates its use in automated parallel synthesis platforms.

Synthesis of Radioiodinated Imaging Agents and Probes

The iodine atom in 2-iodobenzoate derivatives can be readily exchanged for radioiodine isotopes. This property is exploited in medicinal chemistry to create radioiodinated esters and amides for applications such as adrenal imaging agents [4]. In this context, the iodo-compound is not just a synthetic handle but a functional component of the final diagnostic tool, a feature completely absent in non-iodinated halobenzoate analogs.

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